5-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-2-methoxybenzamide
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Description
5-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C17H19N7O4S and its molecular weight is 417.44. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound “5-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-2-methoxybenzamide” belongs to the class of 1,2,4-triazolo[4,3-b]pyridazines . Compounds in this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . Therefore, the targets of this compound could potentially be enzymes or receptors involved in these biological processes.
Mode of action
Compounds in the 1,2,4-triazolo[4,3-b]pyridazine class often work by interacting with their target receptors or enzymes, leading to changes in cellular processes .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Given the broad range of activities exhibited by 1,2,4-triazolo[4,3-b]pyridazines, it’s likely that multiple pathways could be affected .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on related 1,2,4-triazolo[4,3-b]pyridazines .
Result of action
Based on the activities of related compounds, it could potentially have effects such as inhibiting cell growth (anticancer), killing or inhibiting the growth of microbes (antimicrobial), reducing pain (analgesic), reducing inflammation (anti-inflammatory), neutralizing reactive oxygen species (antioxidant), inhibiting viral replication (antiviral), or inhibiting enzyme activity .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a crucial role in biochemical reactions. For instance, it has been found to exhibit activity against BRD4, a protein that plays a key role in gene expression and cell growth . The nature of these interactions is largely dependent on the specific biochemical context, with the compound’s triazolopyridazine moiety potentially contributing to its binding affinity .
Cellular Effects
In cellular processes, 5-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-2-methoxybenzamide has been shown to have significant effects. It has been reported to influence cell function by affecting c-Myc downregulation and tumor growth inhibition in xenograft studies
Molecular Mechanism
At the molecular level, the compound exerts its effects through various mechanisms. It has been suggested that the compound’s potency is enhanced as a result of bivalent binding, indicating that it may interact with multiple sites on its target biomolecules
Properties
IUPAC Name |
2-methoxy-5-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O4S/c1-28-14-3-2-12(8-13(14)17(18)25)29(26,27)22-11-6-7-23(9-11)16-5-4-15-20-19-10-24(15)21-16/h2-5,8,10-11,22H,6-7,9H2,1H3,(H2,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFOJVMDFPRTME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.